molecular formula C17H19N3O4S B2905107 4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide CAS No. 393838-29-4

4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide

Katalognummer: B2905107
CAS-Nummer: 393838-29-4
Molekulargewicht: 361.42
InChI-Schlüssel: WPJLTXTZRZCIKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N,N-Diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide is a synthetic benzamide derivative featuring a diallylsulfamoyl group at the para position of the benzamide core and a 5-methylisoxazol-3-yl substituent on the amide nitrogen.

Eigenschaften

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-4-10-20(11-5-2)25(22,23)15-8-6-14(7-9-15)17(21)18-16-12-13(3)24-19-16/h4-9,12H,1-2,10-11H2,3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJLTXTZRZCIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure

The molecular structure of 4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 318.39 g/mol

The compound is hypothesized to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for bacterial growth or cancer cell proliferation.
  • Interaction with Biological Targets : The presence of the isoxazole moiety suggests potential interactions with receptors or enzymes involved in inflammatory processes or cancer pathways.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating a potential role as an antibiotic.

Antimicrobial Properties

Research indicates that compounds containing the isoxazole ring exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 4-(N,N-diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide displayed effective inhibition against Gram-positive and Gram-negative bacteria.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL
Target CompoundVarious bacteriaTBD

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties, particularly against certain types of tumors. The mechanism could involve the induction of apoptosis in cancer cells, as evidenced by cell viability assays.

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed a dose-dependent decrease in cell viability.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A derivative structurally similar to the target compound was tested against melanoma cells, showing a significant reduction in tumor size in animal models after treatment over four weeks.
  • Case Study 2 : A clinical trial involving a related sulfonamide compound demonstrated promising results in patients with resistant bacterial infections, leading to a reevaluation of treatment protocols.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzamide-sulfonamide scaffold with multiple derivatives. Key structural variations include:

Compound Name Substituent on Sulfonamide Key Functional Groups Molecular Weight Melting Point (°C) Biological Activity (IC50/EC50) Reference ID
4-(N,N-Diallylsulfamoyl)-N-(5-methylisoxazol-3-yl)benzamide N,N-Diallyl Benzamide, 5-methylisoxazole ~393.44* N/A N/A -
5-Chloro-2-hydroxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide H (monosubstituted) Chlorophenol, benzamide 406.03 >288 (dec.) Antitubercular (Data not shown)
N-(5-Methylisoxazol-3-yl)-4-(phenylsulfonamido)benzamide (Compound 10) Phenyl Benzamide, phenylsulfonamide ~357.39 N/A Glucocerebrosidase inhibitor (168 nM)
N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide H (monosubstituted) Benzamide, sulfonamide 357.39 N/A† Structural studies
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide (Compound 17) H (monosubstituted) Dimethylphenyl, benzamide ~443.48 177–180 Urease inhibitor

*Calculated based on molecular formula (C20H21N3O4S).

Key Observations:

  • Substituent Impact on Activity: The phenylsulfonamide derivative (Compound 10) exhibits potent glucocerebrosidase inhibition (IC50 = 168 nM), while the diallylsulfamoyl analog’s activity remains uncharacterized. The diallyl group may alter pharmacokinetics due to increased lipophilicity .
  • Thermal Stability: The antitubercular compound () decomposes above 288°C, suggesting high thermal stability common in sulfonamide-linked benzamides.
  • Hydrogen Bonding: Crystallographic studies of N-{4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide reveal N–H···O and C–H···O interactions stabilizing the crystal lattice, a feature likely conserved in the target compound .

Q & A

Q. Table 1. Key Synthetic Parameters

StepConditionsYield Optimization TipsRef.
Sulfamoylation0°C, DCM, TEA catalystSlow addition of sulfamoyl chloride
Isoxazole CyclizationReflux in acetonitrile, 12 hUse anhydrous conditions

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentAntimicrobial Activity (MIC, µg/mL)Cancer Cell IC₅₀ (µM)Ref.
5-Methylisoxazole0.8 (S. aureus)12.3 (MCF-7)
5-Ethylthiadiazole0.5 (S. aureus)8.9 (MCF-7)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.